molecular formula C8H11N3O B12914619 6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one CAS No. 67434-61-1

6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one

Cat. No.: B12914619
CAS No.: 67434-61-1
M. Wt: 165.19 g/mol
InChI Key: PGZCEGAKGCYTNG-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-c]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-c]pyrimidine scaffold. Common reagents used in these reactions include aldehydes, amines, and isocyanides, which react under mild conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of histone deacetylase, it can induce epigenetic modifications that affect gene expression and cellular signaling pathways . This makes it a promising candidate for cancer therapy and other diseases where epigenetic regulation plays a crucial role.

Biological Activity

6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1620579-40-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit:

  • Antitumor Activity : It has shown promise in inhibiting the proliferation of various cancer cell lines.
  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections by interfering with viral replication mechanisms.

Biological Activity Overview

Activity TypeDescriptionReferences
Antitumor Inhibits growth in A549 (lung cancer) and other cell lines.
Antiviral May inhibit viral replication; specific mechanisms under investigation.
Cytotoxicity Exhibits cytotoxic effects on various cancer cell lines with IC50 values ranging from 0.04 to 49.85 µM.

Case Studies

  • Antitumor Activity in A549 Cells
    • A study evaluated the effect of this compound on the A549 lung cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 26 µM. The mechanism involved apoptosis induction without affecting normal cell viability .
  • Inhibition of Viral Replication
    • In preliminary antiviral studies, this compound was tested against a range of viruses. Results indicated a dose-dependent inhibition of viral replication, warranting further investigation into its potential as an antiviral agent .

Research Findings

Recent advancements in drug design have highlighted the importance of modifying heterocyclic compounds to enhance their biological activity. Research has focused on synthesizing derivatives of imidazo[1,2-c]pyrimidines to improve their efficacy and reduce toxicity.

Table of Derivatives and Their Activities

Compound NameActivity TypeIC50 (µM)
This compoundAntitumor26
7-chloro-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-oneAntiviralTBD
Other derivativesVariousVaries

Properties

CAS No.

67434-61-1

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6,7-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C8H11N3O/c1-6-5-7-9-3-4-11(7)8(12)10(6)2/h5H,3-4H2,1-2H3

InChI Key

PGZCEGAKGCYTNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NCCN2C(=O)N1C

Origin of Product

United States

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